Nirogacestat hydrobromide

Vue d'ensemble

Description

Il est principalement utilisé dans la recherche scientifique pour sa capacité à inhiber la voie de signalisation Notch, qui joue un rôle crucial dans divers processus cellulaires, notamment la différenciation cellulaire, la prolifération et l'apoptose . Ce composé a montré un potentiel significatif dans la suppression tumorale, en particulier dans le cancer du sein, du pancréas et du foie, ainsi que dans les tumeurs desmoïdes progressives .

Méthodes De Préparation

La synthèse du bromhydrate de PF 3084014 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de groupes fonctionnels spécifiques. La voie de synthèse comprend généralement les étapes suivantes :

Formation de la structure de base : La structure de base est synthétisée par une série de réactions impliquant le couplage de divers intermédiaires.

Introduction de groupes fonctionnels : Des groupes fonctionnels spécifiques, tels que les groupes difluoro-naphtalényle et imidazolyle, sont introduits par des réactions telles que la substitution nucléophile et la formation de liaison amide.

Formation du sel de bromhydrate : La dernière étape implique la formation du sel de bromhydrate en faisant réagir la base libre avec de l'acide bromhydrique

Les méthodes de production industrielle du bromhydrate de PF 3084014 sont similaires à la synthèse en laboratoire, mais sont adaptées à des quantités plus importantes. Les conditions de réaction sont optimisées pour garantir un rendement élevé et une pureté élevée du produit final.

Analyse Des Réactions Chimiques

Le bromhydrate de PF 3084014 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels, tels que la réduction de l'imidazole en imidazoline.

Substitution : Des réactions de substitution nucléophile peuvent être utilisées pour introduire différents substituants sur la structure de base.

Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et des nucléophiles comme l'azoture de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

4. Applications de la recherche scientifique

Le bromhydrate de PF 3084014 a une large gamme d'applications de recherche scientifique, notamment :

Recherche sur le cancer : Il est utilisé pour étudier l'inhibition de la voie de signalisation Notch, qui est impliquée dans divers cancers. .

Neurosciences : Le bromhydrate de PF 3084014 est utilisé pour étudier le rôle de la γ-sécrétase dans la production de l'amyloïde-β, un peptide associé à la maladie d'Alzheimer

Immunologie : Le composé est utilisé pour étudier les effets de l'inhibition de la γ-sécrétase sur la différenciation et la fonction des cellules immunitaires

Développement de médicaments : Le bromhydrate de PF 3084014 est utilisé comme composé de tête dans le développement de nouveaux inhibiteurs de la γ-sécrétase pour diverses applications thérapeutiques

5. Mécanisme d'action

Le bromhydrate de PF 3084014 exerce ses effets en inhibant la γ-sécrétase, un complexe enzymatique responsable du clivage de diverses protéines transmembranaires, notamment Notch et la protéine précurseur de l'amyloïde. En inhibant la γ-sécrétase, le bromhydrate de PF 3084014 empêche l'activation de la voie de signalisation Notch, ce qui entraîne une réduction de la prolifération cellulaire et une augmentation de l'apoptose dans les cellules cancéreuses . De plus, l'inhibition de la γ-sécrétase réduit la production d'amyloïde-β, qui est impliqué dans la maladie d'Alzheimer .

Applications De Recherche Scientifique

Desmoid Tumors

Nirogacestat is specifically indicated for adults with progressing desmoid tumors who require systemic treatment. These tumors can be particularly challenging to manage due to their aggressive nature and tendency to recur. The FDA approved Nirogacestat in November 2023 based on positive results from clinical trials demonstrating its efficacy in improving progression-free survival compared to placebo .

Clinical Trial Evidence:

- The pivotal DeFi trial (NCT03785964) involved 142 patients with progressing desmoid tumors not amenable to surgery. Participants received either 150 mg of Nirogacestat or a placebo twice daily.

- Results showed a significant improvement in progression-free survival (hazard ratio 0.29), with median progression-free survival not reached for the Nirogacestat group compared to 15.1 months for the placebo group .

- The objective response rate was also markedly higher in the Nirogacestat group (41%) compared to the placebo (8%) .

Other Cancer Types

Research is ongoing into the use of Nirogacestat for other malignancies:

- Ovarian Granulosa Cell Tumors: Currently in Phase 2 clinical development, Nirogacestat is being evaluated for its effectiveness in treating this type of tumor, which arises from the ovarian stroma .

- Multiple Myeloma: Nirogacestat is being studied as part of combination therapies targeting B-cell maturation antigen (BCMA). In preclinical models, it has shown potential to enhance the efficacy of BCMA-directed therapies by preserving membrane-bound BCMA on myeloma cells while reducing soluble BCMA levels that may interfere with treatment .

Side Effects and Management

Common side effects associated with Nirogacestat include:

- Diarrhea

- Ovarian toxicity

- Rash

- Nausea

- Fatigue

- Stomatitis

- Headache

Management strategies for these side effects typically involve supportive care and monitoring during treatment .

Mécanisme D'action

PF 3084014 hydrobromide exerts its effects by inhibiting γ-secretase, an enzyme complex responsible for the cleavage of various transmembrane proteins, including Notch and amyloid precursor protein. By inhibiting γ-secretase, PF 3084014 hydrobromide prevents the activation of the Notch signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, the inhibition of γ-secretase reduces the production of amyloid-β, which is implicated in Alzheimer’s disease .

Comparaison Avec Des Composés Similaires

Le bromhydrate de PF 3084014 est unique parmi les inhibiteurs de la γ-sécrétase en raison de sa grande puissance et de sa sélectivité. Des composés similaires comprennent :

DAPT : Un inhibiteur de la γ-sécrétase largement utilisé dans la recherche en neurosciences.

PF-06442609 : Un inhibiteur de la γ-sécrétase ayant des applications dans la recherche sur le cancer.

Le bromhydrate de PF 3084014 se distingue par sa capacité à inhiber la voie de signalisation Notch sans provoquer une augmentation paradoxale des taux d'amyloïde-β plasmatique à faibles concentrations, ce qui est un problème courant avec d'autres inhibiteurs de la γ-sécrétase .

Activité Biologique

Nirogacestat hydrobromide, a selective gamma-secretase inhibitor, has garnered significant attention for its potential therapeutic applications, particularly in treating desmoid tumors and enhancing the efficacy of BCMA-directed therapies in multiple myeloma. This article delves into the biological activity of nirogacestat, highlighting its mechanisms of action, clinical efficacy, pharmacokinetics, and case studies.

Nirogacestat functions primarily as a gamma-secretase inhibitor, blocking the proteolytic activation of the Notch receptor. Dysregulation of the Notch pathway is implicated in various cancers, including desmoid tumors and multiple myeloma. By inhibiting gamma-secretase, nirogacestat reduces Notch signaling, which can contribute to tumor growth and proliferation .

Desmoid Tumors

Nirogacestat has been evaluated in a Phase 3 clinical trial (DeFi study) for patients with progressing desmoid tumors. The trial's results demonstrated significant improvements in progression-free survival (PFS) and overall response rates compared to placebo:

- Progression-Free Survival (PFS) : The hazard ratio for disease progression or death was 0.29 (95% CI: 0.15 to 0.55; p < 0.001), indicating a substantial reduction in risk for patients treated with nirogacestat compared to those receiving placebo.

- Objective Response Rate (ORR) : The ORR was 41% in the nirogacestat group versus 8% in the placebo group (p < 0.001) with a median time to response of 5.6 months .

Table 1: Clinical Outcomes of Nirogacestat in Desmoid Tumors

| Outcome Measure | Nirogacestat Group | Placebo Group | p-value |

|---|---|---|---|

| Median PFS | Not Reached | 15.1 months | <0.001 |

| Objective Response Rate | 41% | 8% | <0.001 |

| Complete Response Rate | 7% | 0% | <0.001 |

Multiple Myeloma

In preclinical models, nirogacestat has shown promise in enhancing the efficacy of BCMA-directed therapies for multiple myeloma by preserving membrane-bound BCMA levels while reducing soluble BCMA, which may inhibit therapeutic effectiveness . This dual action could improve patient outcomes significantly.

Pharmacokinetics

Nirogacestat exhibits a high level of serum protein binding (99.6%), primarily to serum albumin and alpha-1 acid glycoprotein . Key pharmacokinetic parameters include:

- Absorption : Absolute bioavailability is approximately 19%, with peak plasma concentrations reached within 1.5 hours.

- Half-Life : The terminal elimination half-life is about 23 hours.

- Metabolism : Primarily metabolized via CYP3A4, with minor contributions from other CYP enzymes .

Table 2: Pharmacokinetic Profile of Nirogacestat

| Parameter | Value |

|---|---|

| Bioavailability | 19% |

| Time to Peak Concentration | 1.5 hours |

| Terminal Half-Life | 23 hours |

| Protein Binding | 99.6% |

Adverse Effects

The safety profile of nirogacestat includes several common adverse effects:

- Diarrhea (84%)

- Nausea (54%)

- Fatigue (51%)

- Ovarian toxicity observed in women of childbearing potential (75% experienced adverse events consistent with ovarian dysfunction) .

Most adverse events were classified as grade 1 or 2, indicating they were generally mild to moderate in severity.

Case Studies and Research Findings

In recent studies, nirogacestat has demonstrated significant benefits beyond tumor response rates:

Propriétés

IUPAC Name |

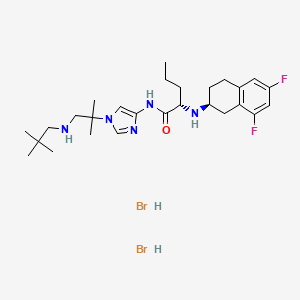

(2S)-2-[[(2S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]amino]-N-[1-[1-(2,2-dimethylpropylamino)-2-methylpropan-2-yl]imidazol-4-yl]pentanamide;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41F2N5O.2BrH/c1-7-8-23(32-20-10-9-18-11-19(28)12-22(29)21(18)13-20)25(35)33-24-14-34(17-31-24)27(5,6)16-30-15-26(2,3)4;;/h11-12,14,17,20,23,30,32H,7-10,13,15-16H2,1-6H3,(H,33,35);2*1H/t20-,23-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXEYYZYDWLAIPW-KBVFCZPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)NC2CCC3=C(C2)C(=CC(=C3)F)F.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)N[C@H]2CCC3=C(C2)C(=CC(=C3)F)F.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43Br2F2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

651.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1962925-29-6 | |

| Record name | Nirogacestat hydrobromide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1962925296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NIROGACESTAT HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T1XY6L45Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.